

# Application Note: NMR Spectroscopic Characterization of 6-Chloro-2-iodopurine-9-riboside

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## Compound of Interest

Compound Name: **6-Chloro-2-iodopurine-9-riboside**

Cat. No.: **B15584367**

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## Abstract

This document provides a detailed guide for the structural characterization of **6-Chloro-2-iodopurine-9-riboside**, a modified purine nucleoside of significant interest in medicinal chemistry and drug development, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific spectral data for this compound in the public domain, this note utilizes data from the closely related analogue, 6-Chloropurine ribonucleoside, to provide a predictive framework for analysis. Detailed protocols for sample preparation and NMR data acquisition are presented, alongside a summary of expected chemical shifts.

## Introduction

Modified nucleosides are a cornerstone of therapeutic agent development, particularly in antiviral and anticancer research. **6-Chloro-2-iodopurine-9-riboside** is a purine nucleoside analog with potential applications in oncology.<sup>[1]</sup> The precise structural elucidation of such molecules is critical for understanding their mechanism of action, ensuring purity, and guiding further derivatization. NMR spectroscopy is an unparalleled, non-destructive technique for determining the three-dimensional structure of molecules in solution, providing detailed information on connectivity and stereochemistry.

## Predicted NMR Spectral Data

While specific experimental NMR data for **6-Chloro-2-iodopurine-9-riboside** is not readily available, the following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for the structurally similar compound, 6-Chloropurine ribonucleoside, recorded in DMSO-d<sub>6</sub>.<sup>[2][3]</sup> The introduction of an iodine atom at the C2 position of the purine ring is expected to induce significant downfield shifts for the adjacent carbons (C2, and to a lesser extent C5 and C4) and the H8 proton due to its electron-withdrawing and anisotropic effects.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts (DMSO-d<sub>6</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
H-8	> 8.83	Expected downfield shift due to proximity to the iodo group.
H-1'	~ 6.06	Anomeric proton, typically a doublet.
H-2'	~ 4.61	
H-3'	~ 4.22	
H-4'	~ 4.01	
H-5'a, H-5'b	~ 3.6-3.7	
OH-2', OH-3', OH-5'	Variable	Broad signals, dependent on concentration and water content.

Data is extrapolated from 6-Chloropurine ribonucleoside. Actual values for **6-Chloro-2-iodopurine-9-riboside** may vary.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-2	~150-160	Expected significant downfield shift due to direct attachment of iodine.
C-4	~149	
C-5	~130	
C-6	~150	
C-8	~145	
C-1'	~88	
C-2'	~74	
C-3'	~70	
C-4'	~86	
C-5'	~61	

Data is extrapolated from 6-Chloropurine ribonucleoside. Actual values for **6-Chloro-2-iodopurine-9-riboside** may vary.

## Experimental Protocols

The following are generalized protocols for the NMR analysis of purine nucleosides like **6-Chloro-2-iodopurine-9-riboside**.

## Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **6-Chloro-2-iodopurine-9-riboside** and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is recommended for its ability to dissolve a wide range of organic molecules and to slow the exchange of hydroxyl protons, allowing for their observation.

- Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution (final concentration ~0.03% v/v).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

## NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and should be adapted for instruments of different field strengths.

### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm (centered around 6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

### <sup>13</sup>C NMR Spectroscopy:

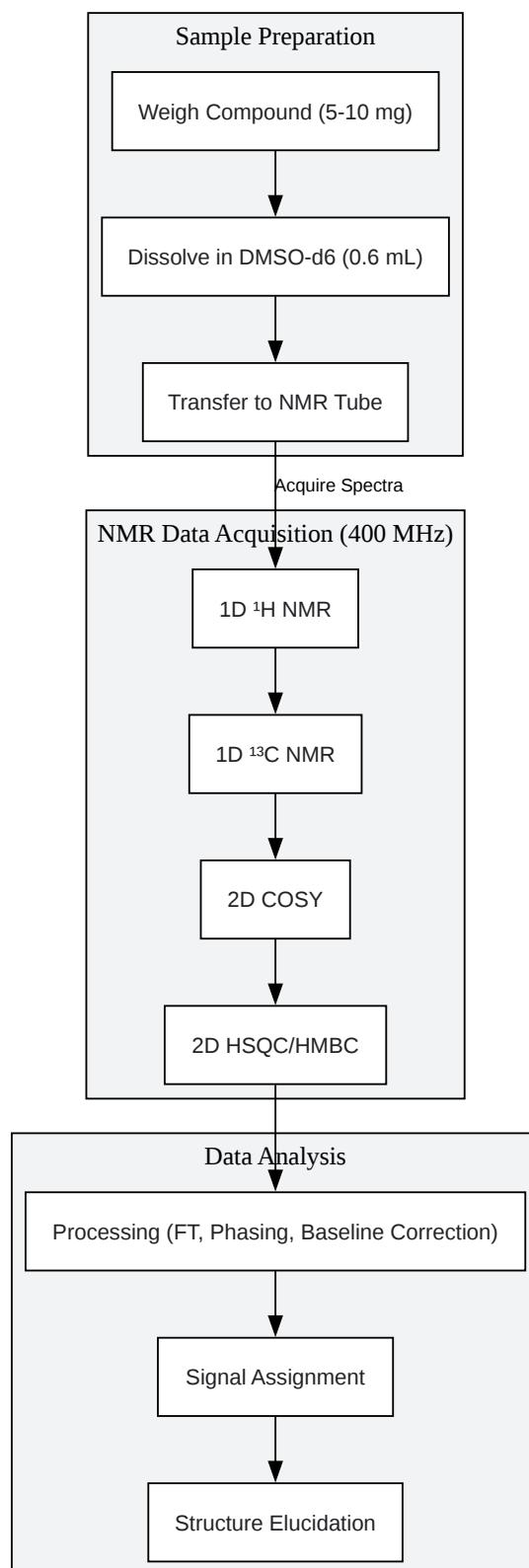
- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-220 ppm (centered around 100 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, as <sup>13</sup>C has a low natural abundance.

2D NMR Spectroscopy (for full structural assignment):

- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin couplings, particularly within the ribose ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range  $^1\text{H}$ - $^{13}\text{C}$  couplings (2-3 bonds), which is crucial for assigning the purine carbons and confirming the glycosidic bond linkage between the purine base and the ribose sugar.

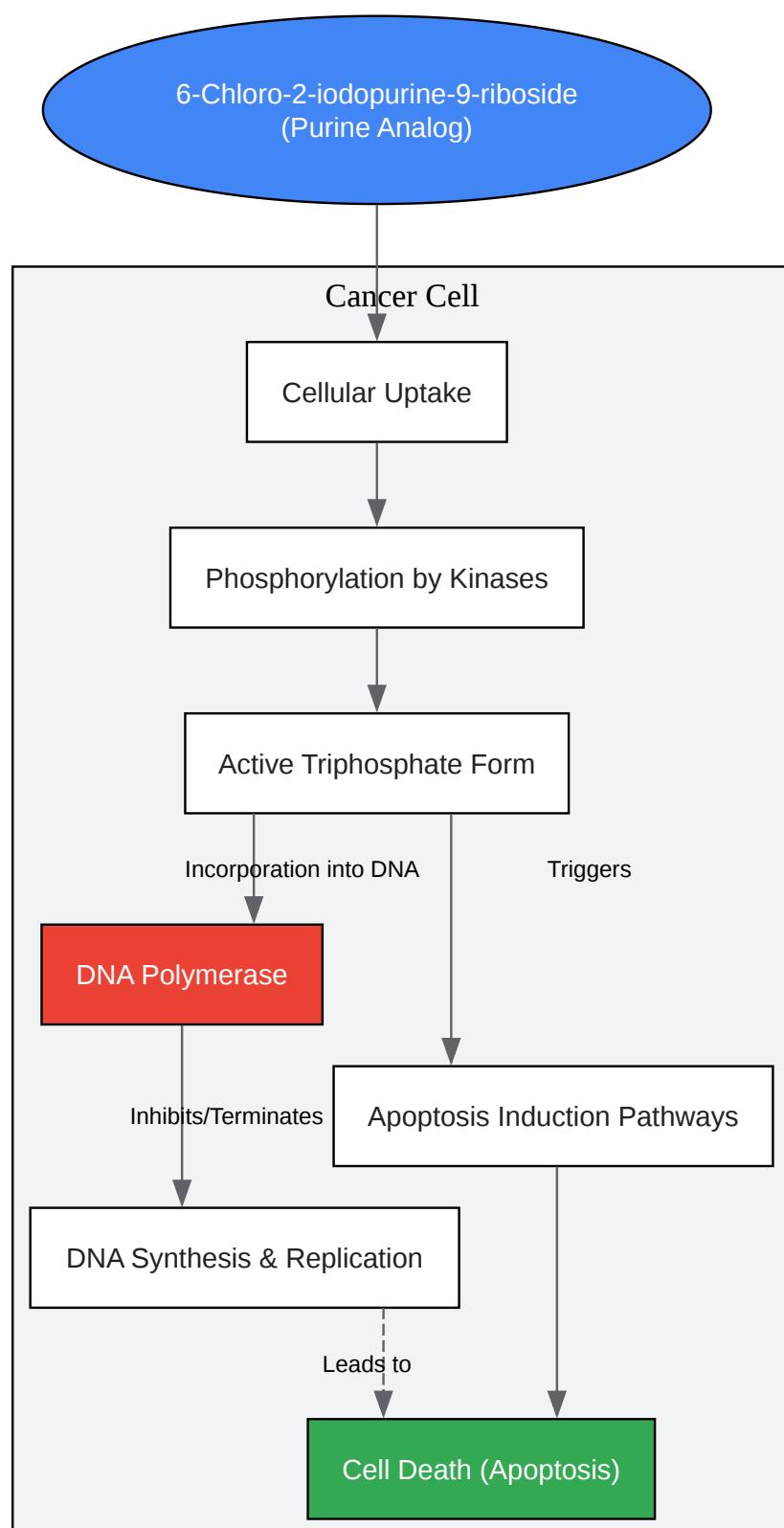
## Visualization of Experimental Workflow & Mechanism

The following diagrams illustrate the general workflow for NMR characterization and the proposed mechanism of action for purine nucleoside analogs.



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*NMR Characterization Workflow*

[Click to download full resolution via product page](#)*General Mechanism of Purine Analogs*

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